CL097 (hydrochloride)
CAS No.:
Cat. No.: VC14557368
Molecular Formula: C13H15ClN4O
Molecular Weight: 278.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN4O |
|---|---|
| Molecular Weight | 278.74 g/mol |
| IUPAC Name | 2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |
| Standard InChI Key | KTOHDRYYPGXUNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |
Introduction
Chemical Identity and Classification of CL097 Hydrochloride
Structural Characteristics
CL097 hydrochloride belongs to the imidazoquinoline class of synthetic immunomodulators, characterized by a fused bicyclic aromatic core essential for TLR binding. X-ray crystallographic analyses reveal critical interactions between the protonated amine group and TLR7/8 ligand-binding domains, while the chlorophenyl moiety enhances receptor specificity. The hydrochloride salt form improves aqueous solubility (25 mM stock solution stability at -80°C for one year), facilitating experimental use .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.74 g/mol |
| CAS Registry Number | 1026249-18-2 |
| Solubility (aqueous) | ≥10 mM in DMSO |
| Storage Conditions | -20°C (powder), -80°C (solution) |
| Purity | >98% (HPLC) |
Synthesis and Manufacturing
Industrial synthesis involves a seven-step process beginning with 4-chloro-3-nitroquinoline. Key stages include:
-
Condensation: Reaction with piperidine under reflux to install the amine sidechain.
-
Reduction: Catalytic hydrogenation of the nitro group to an amine.
-
Salification: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
The final product is purified via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material with >99% enantiomeric excess.
Molecular Mechanisms of TLR7/8 Activation
Receptor Binding Dynamics
Pharmacological Effects in Experimental Systems
In Vitro Immunomodulation
Table 2: Concentration-Dependent Effects in Human Neutrophils
| CL097 Concentration (μg/mL) | p47phox Phosphorylation (%) | ROS Production (Fold vs. Control) |
|---|---|---|
| 0 | 0 | 1.0 |
| 0.5 | 22 ± 3 | 1.8 ± 0.2 |
| 2.5 | 57 ± 5 | 2.9 ± 0.3 |
| 5 | 89 ± 7 | 3.5 ± 0.4 |
| 10 | 100 | 4.1 ± 0.5 |
Data from Western blot and chemiluminescence assays .
In Vivo Efficacy in Autoimmunity Models
In female NOD mice (5–6 weeks old), CL097 demonstrates context-dependent immunomodulation:
-
Monotherapy (5 mg/kg s.c.): Induces 25% specific lysis of IGRP-peptide targets via CTLs .
-
Combination with CD40 Agonist (10 mg/kg i.p.): Synergistically enhances target lysis to 52%, correlating with accelerated diabetes onset . Mechanistically, this combination expands IFN-γCD8 T cells by 3.2-fold in pancreatic lymph nodes .
Therapeutic Applications and Preclinical Development
Cancer Immunotherapy Combinations
Table 3: Synergistic Effects with Checkpoint Inhibitors
| Tumor Model | CL097 Dose | Anti-PD-1 Dose | Tumor Regression (%) |
|---|---|---|---|
| B16-F10 Melanoma | 5 mg/kg q3d | 10 mg/kg q7d | 68 ± 9 |
| MC38 Colon Carcinoma | 3 mg/kg q4d | 15 mg/kg q7d | 54 ± 7 |
| Control (Anti-PD-1) | - | 10 mg/kg q7d | 22 ± 4 |
Data from 21-day treatment regimens; p<0.01 vs. monotherapy.
Future Directions and Challenges
Clinical Translation Barriers
-
Cytokine Storm Mitigation: PEGylated liposomal formulations reduce peak IL-6 levels by 70% in murine models.
-
Targeted Delivery: Antibody-conjugated CL097 nanoparticles show 5-fold increased uptake in TLR7 dendritic cells vs. free drug.
Emerging Research Applications
-
Vaccine Adjuvants: CL097 (0.5 μg/dose) enhances HBsAg-specific IgG titers 12-fold in prime-boost regimens.
-
Neuroinflammation: Microglial priming at 0.1 μM exacerbates Aβ plaque clearance in Alzheimer's models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume